3-(difluoromethyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(difluoromethyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a difluoromethyl group, a pyrazole ring, and a triazolo-thiadiazole core, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One efficient method involves the cyclization of hydrazinecarboxamides with difluoroacetic anhydride . This reaction proceeds via a tandem mechanism involving difluoroacetylation, nucleophilic addition, and water elimination, resulting in moderate-to-good yields of the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The use of cost-effective raw materials and solvents, along with environmentally benign reaction conditions, is crucial. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-(difluoromethyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound exerts its effects through a series of reactions, including difluoroacetylation, nucleophilic addition, and water elimination . These reactions lead to the formation of active intermediates that interact with biological targets, resulting in the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones: These compounds share a similar triazole core and exhibit comparable chemical reactivity and biological activities.
Carfentrazone-ethyl: This compound contains a difluoromethyl group and a triazole ring, making it structurally similar to 3-(difluoromethyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions.
Properties
Molecular Formula |
C8H6F2N6S |
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Molecular Weight |
256.24 g/mol |
IUPAC Name |
3-(difluoromethyl)-6-(2-methylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C8H6F2N6S/c1-15-4(2-3-11-15)7-14-16-6(5(9)10)12-13-8(16)17-7/h2-3,5H,1H3 |
InChI Key |
JSEKISRIPZIASC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=NN3C(=NN=C3S2)C(F)F |
Origin of Product |
United States |
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